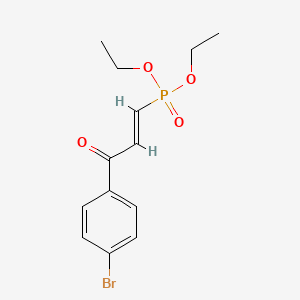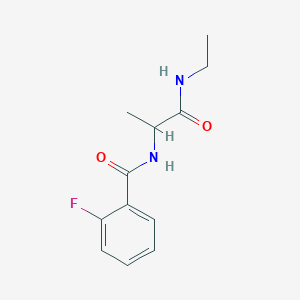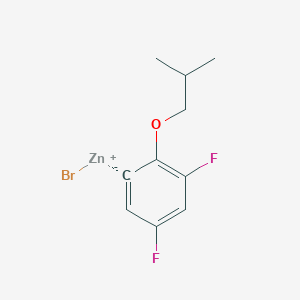
(3,5-Difluoro-2-i-butyloxyphenyl)Zinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-Difluoro-2-i-butyloxyphenyl)Zinc bromide is an organozinc compound widely used in organic synthesis. It is known for its reactivity and versatility in forming carbon-carbon bonds, making it a valuable reagent in the field of organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Difluoro-2-i-butyloxyphenyl)Zinc bromide typically involves the reaction of 3,5-difluoro-2-i-butyloxyphenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3,5-Difluoro-2-i-butyloxyphenyl bromide+Zn→(3,5-Difluoro-2-i-butyloxyphenyl)Zinc bromide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and solvent purity, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3,5-Difluoro-2-i-butyloxyphenyl)Zinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include halides, alkoxides, and amines.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Solvents: Tetrahydrofuran (THF) is a preferred solvent due to its ability to stabilize organozinc compounds.
Major Products
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, in a Negishi coupling reaction, the product is typically a biaryl compound.
Aplicaciones Científicas De Investigación
(3,5-Difluoro-2-i-butyloxyphenyl)Zinc bromide has a wide range of applications in scientific research:
Organic Synthesis: It is used to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is employed in the synthesis of advanced materials, such as conducting polymers.
Medicinal Chemistry: It is used in the development of new drug candidates by facilitating the formation of carbon-carbon bonds in drug molecules.
Mecanismo De Acción
The mechanism by which (3,5-Difluoro-2-i-butyloxyphenyl)Zinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, such as nucleophilic substitution or coupling reactions, to form new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and reagents used.
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Difluorobenzyl bromide
- 3,5-Difluorophenylzinc bromide
Uniqueness
(3,5-Difluoro-2-i-butyloxyphenyl)Zinc bromide is unique due to the presence of both fluorine atoms and the i-butyloxy group, which enhance its reactivity and selectivity in organic synthesis. Compared to similar compounds, it offers distinct advantages in terms of reaction efficiency and product yield.
Propiedades
Fórmula molecular |
C10H11BrF2OZn |
|---|---|
Peso molecular |
330.5 g/mol |
Nombre IUPAC |
bromozinc(1+);2,4-difluoro-1-(2-methylpropoxy)benzene-6-ide |
InChI |
InChI=1S/C10H11F2O.BrH.Zn/c1-7(2)6-13-10-4-3-8(11)5-9(10)12;;/h3,5,7H,6H2,1-2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
SSXVCJRPPOSIFY-UHFFFAOYSA-M |
SMILES canónico |
CC(C)COC1=C(C=C(C=[C-]1)F)F.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


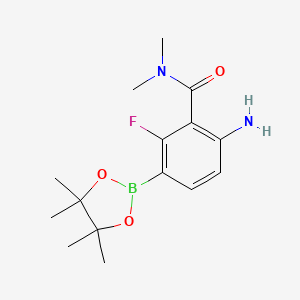
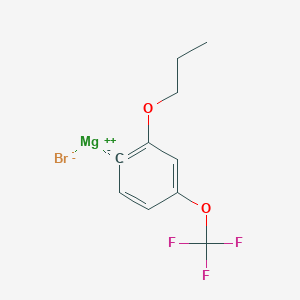
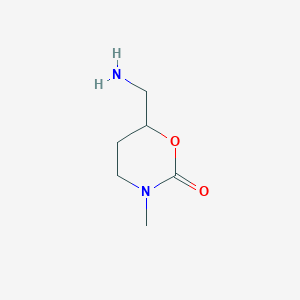
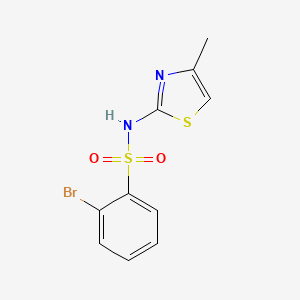
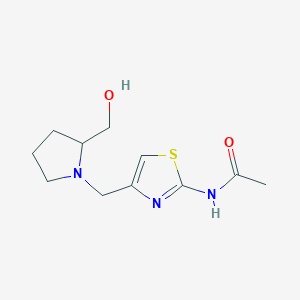
![Rel-bis(5-(((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methoxy)benzo[d][1,3]dioxol-4-yl)methane](/img/structure/B14895400.png)
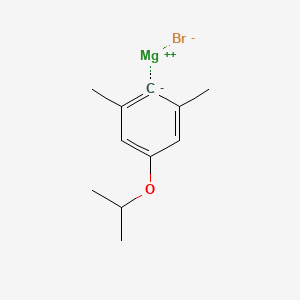

![8-Bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-benzo[c]azepine](/img/structure/B14895427.png)

